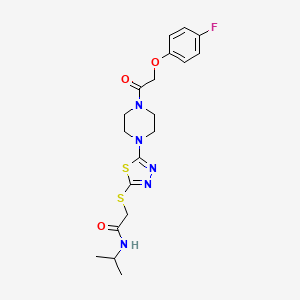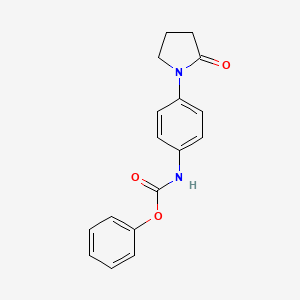
Phenyl (4-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides are new antimicrotubule agents targeting the colchicine-binding site . They exhibit antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines .
Synthesis Analysis
The synthesis of related compounds has been carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Another study synthesized a new alkylaminophenol compound by the Petasis reaction .Molecular Structure Analysis
The structural analysis of a related molecule, a biologically important alkylaminophenol compound, was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .Chemical Reactions Analysis
In the synthesis of related compounds, n-butyl (3R)-4-amino-3-phenylbutyrate is alkylated with haloacetamide in DMF in the presence of potassium phosphate monohydrate, and the intermediate 4-carbamoylmethylamino-3-phenylbutyrate is subsequently cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide .Applications De Recherche Scientifique
- The pyrrolidine ring in this compound contributes to its antibacterial and antifungal properties. Researchers have explored derivatives of pyrrolidine for their potential as novel antimicrobial agents .
- Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate derivatives have shown promise as antitumor agents. Their ability to interact with microtubules and disrupt cell division makes them interesting candidates for cancer therapy .
- The compound’s structure suggests potential enzyme inhibition. Researchers have investigated its effects on specific enzymes, such as carbonic anhydrase, which plays a crucial role in physiological processes .
Antimicrobial Properties
Antitumor Activity
Enzyme Inhibition
Mécanisme D'action
Target of Action
Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate primarily targets the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate interacts with its targets, the microtubules, by binding to the colchicine-binding site . This binding leads to the depolymerisation of microtubules , disrupting their normal function .
Biochemical Pathways
The interaction of Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate with microtubules affects the cell cycle progression , specifically blocking it in the G2/M phase . This blockage can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to exhibitantiproliferative activity in the low nanomolar to low micromolar range , suggesting that they may have good bioavailability.
Result of Action
The result of Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate’s action is the inhibition of cell proliferation . By disrupting microtubule function and blocking cell cycle progression, this compound can effectively inhibit the growth of cells, particularly cancer cells .
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The discovery of new compounds having the antiproliferative action against cancer cells is very important .
Propriétés
IUPAC Name |
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-7-4-12-19(16)14-10-8-13(9-11-14)18-17(21)22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRJNWPUYPJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

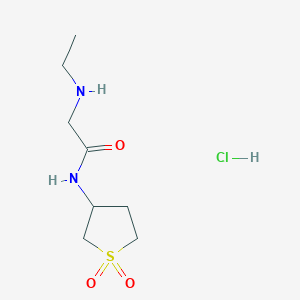
![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)
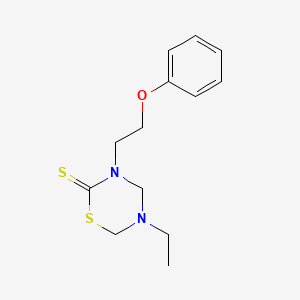
![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2706028.png)

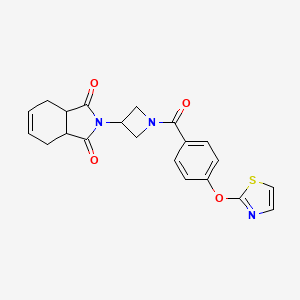
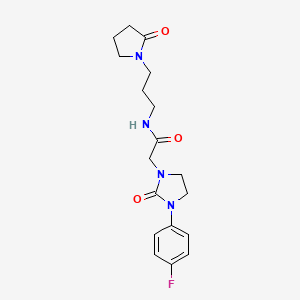
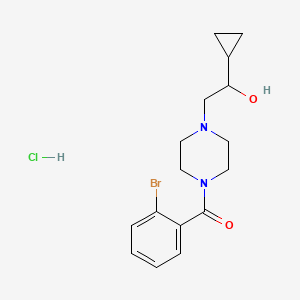


![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2706043.png)
